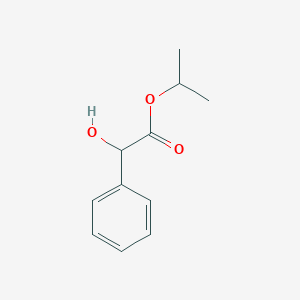

异丙基扁桃酸酯

描述

Isopropyl mandelate (IPM) is a synthetic compound that has found a wide range of applications in various fields, such as biochemistry, medicine, and drug discovery. IPM is a versatile compound that can be used as a reagent, catalyst, and solvent in various chemical and biochemical processes. IPM has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

科学研究应用

Pharmacology

Application Summary

Isopropyl mandelate is used as an impurity reference material in pharmaceutical analytical testing, particularly for Pregabalin .

Methods of Application

The compound is utilized in exact weight packaging for quality control and validation processes in pharmaceutical manufacturing .

Results and Outcomes

As a reference standard, isopropyl mandelate ensures the integrity of pharmaceutical products by confirming the absence or appropriate levels of impurities, thereby safeguarding patient health .

Organic Synthesis

Application Summary

It serves as a substrate in the biosynthesis of (±)-ethyl mandelate, an intermediate in pharmaceutical synthesis .

Methods of Application

Co-immobilization techniques involving enzymes like Short-Chain Dehydrogenase/Reductase (SDR) are employed for efficient production .

Results and Outcomes

The process yields 1.17 mM of (±)-ethyl mandelate with a conversion rate of 71.86% and an enantiomeric excess of >99% after 1.5 hours .

Analytical Chemistry

Application Summary

Isopropyl mandelate is involved in the directed evolution of enzymes like mandelate racemase for high-throughput screening applications .

Methods of Application

Mutagenesis and screening methods are used to enhance enzyme activity towards specific substrates .

Results and Outcomes

A triple mutant enzyme exhibited a 3.5-fold increase in relative activity compared to the native enzyme, improving catalytic efficiency .

Biochemistry

Application Summary

The compound is part of the mandelic acid degradation pathway, which is significant for the metabolism of aromatic compounds by microorganisms .

Methods of Application

Microbial pathways involving enzymes like mandelate racemase and S-mandelate dehydrogenase are studied for their role in environmental pollutant degradation .

Results and Outcomes

Understanding these pathways aids in biotechnological applications for environmental cleanup and biocatalysis .

Materials Science

Application Summary

Organic mandelates, including isopropyl mandelate, are investigated for their potential in non-linear optical applications .

Methods of Application

Synthesis and characterization of organic salts of mandelic acid are conducted, followed by studies of their crystal structures and optical properties .

Results and Outcomes

These materials exhibit promising non-linear optical properties, which can be harnessed for the development of optical devices .

Environmental Science

Application Summary

Isopropyl mandelate’s derivatives are studied for their role in the degradation of environmental pollutants .

Methods of Application

Research focuses on the bacterial degradation pathways of aromatic compounds, including mandelic acid and its derivatives .

Results and Outcomes

The degradation pathways are crucial for the breakdown of environmental pollutants, contributing to bioremediation efforts .

Each of these applications demonstrates the versatility of isopropyl mandelate in various scientific disciplines, highlighting its importance in both industrial and environmental contexts.

Biocatalysis

Application Summary

Isopropyl mandelate is a key intermediate in the synthesis of various pharmaceuticals, including vasodilators, central nervous stimulants, ophthalmic medications, and antibiotics .

Methods of Application

A co-immobilization strategy is employed using enzymes like Short-Chain Dehydrogenase/Reductase (SDR) from Thermus thermophilus HB8 and NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728, co-immobilized on silica gel .

Results and Outcomes

This dual-enzyme system yields 1.17 mM of (±)-ethyl mandelate from ethyl benzoylformate with a conversion rate of 71.86% and an enantiomeric excess of >99% after 1.5 hours, offering an efficient route for the biosynthesis of (±)-ethyl mandelate .

This application showcases the potential of Isopropyl mandelate in enhancing the efficiency and sustainability of pharmaceutical production through innovative biocatalytic processes.

Here’s another novel application of Isopropyl mandelate in the field of Non-Linear Optical Materials :

Non-Linear Optical Materials

Application Summary

Isopropyl mandelate derivatives are being explored for their potential use in non-linear optical (NLO) applications due to their promising optical and NLO properties .

Methods of Application

The study involves the synthesis and characterization of organic salts of mandelic acid, followed by the examination of their crystal structures and optical properties using techniques like single crystal X-ray diffraction and UV–VIS–NIR spectroscopy .

Results and Outcomes

These organic mandelates exhibit significant NLO properties, which are essential for the development of advanced optical devices that can manipulate light in various ways, such as frequency doubling or optical switching .

属性

IUPAC Name |

propan-2-yl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJMBMUZTUIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285542 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl mandelate | |

CAS RN |

4118-51-8 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

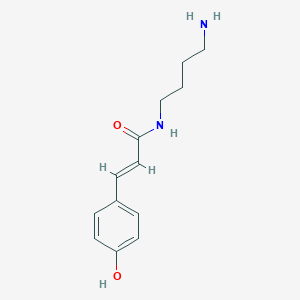

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

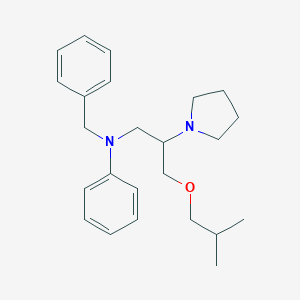

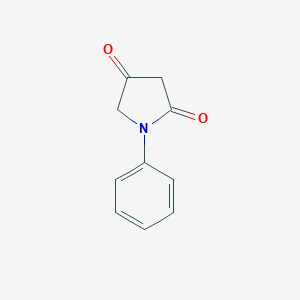

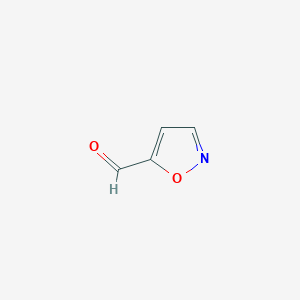

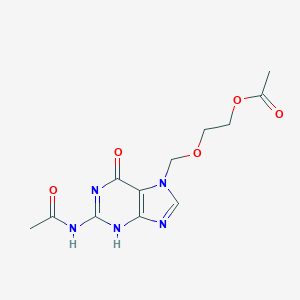

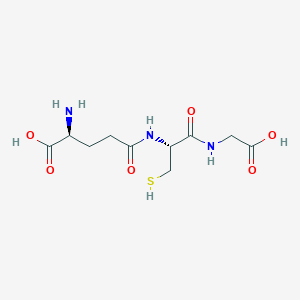

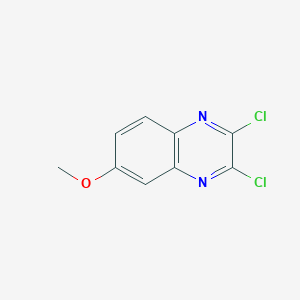

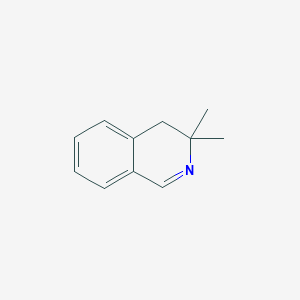

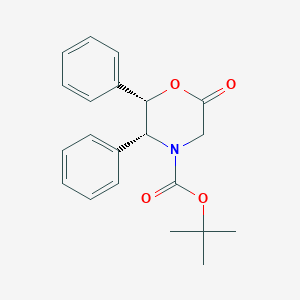

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。